molecular formula C14H10N4S B2838212 6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine CAS No. 314033-42-6

6-(1H-Benzoimidazol-2-yl)-benzothiazol-2-ylamine

Cat. No. B2838212
CAS RN: 314033-42-6
M. Wt: 266.32
InChI Key: JKOUMOAEKUEVHH-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . Benzothiazole, on the other hand, consists of a benzene ring fused to a thiazole ring . Both of these components are found in many biologically active compounds and have been studied for their potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of benzimidazole and benzothiazole derivatives can be analyzed using various spectroscopic techniques, including FTIR, NMR, and HRMS . These techniques can provide information about the compound’s functional groups, atomic connectivity, and molecular weight .


Chemical Reactions Analysis

Benzimidazole and benzothiazole derivatives can undergo various chemical reactions, depending on their substituents . For example, they can participate in nucleophilic substitution reactions, oxidation reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole and benzothiazole derivatives, such as their density, boiling point, vapor pressure, and solubility, can be predicted using computational chemistry methods . These properties can influence the compound’s stability, reactivity, and bioavailability .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with benzimidazole and benzothiazole derivatives can depend on their specific structure and properties . Some of these compounds may be harmful if swallowed, inhaled, or come into contact with the skin . They may also pose environmental hazards .

Future Directions

Given the wide range of biological activities exhibited by benzimidazole and benzothiazole derivatives, there’s significant interest in developing new compounds based on these scaffolds . Future research could focus on optimizing their synthesis, improving their selectivity for certain biological targets, and assessing their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

6-(1H-benzimidazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4S/c15-14-18-11-6-5-8(7-12(11)19-14)13-16-9-3-1-2-4-10(9)17-13/h1-7H,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOUMOAEKUEVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=C(S4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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